![molecular formula C13H25BrO6 B14253393 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]- CAS No. 468743-79-5](/img/structure/B14253393.png)
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound that belongs to the class of ethers. This compound is characterized by its unique structure, which includes a bromine atom attached to an ethoxy group, further linked to a pentaoxacyclopentadecane ring. The presence of multiple ether linkages and a bromine atom makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. In this case, the alkoxide ion is derived from the parent alcohol, and the alkyl halide is 2-bromoethanol. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products include ethers, alcohols, and amines.
Oxidation: Aldehydes and carboxylic acids are the primary products.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the interactions of brominated ethers with biological systems, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of diverse chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl Ether: Similar in structure but lacks the pentaoxacyclopentadecane ring.
Benzyl 2-Bromoethyl Ether: Contains a benzyl group instead of the pentaoxacyclopentadecane ring.
Uniqueness
2-(2-Bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages and the presence of a large macrocyclic ring. This structure imparts distinct chemical properties and reactivity compared to simpler brominated ethers.
Propiedades
Número CAS |
468743-79-5 |
|---|---|
Fórmula molecular |
C13H25BrO6 |
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
2-(2-bromoethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C13H25BrO6/c14-1-2-18-11-13-12-19-8-7-16-4-3-15-5-6-17-9-10-20-13/h13H,1-12H2 |
Clave InChI |
ANRKOCBQRVISGS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC(OCCOCCO1)COCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


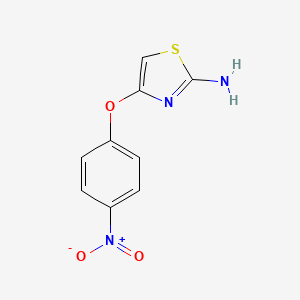

![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)

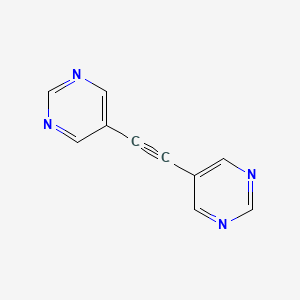
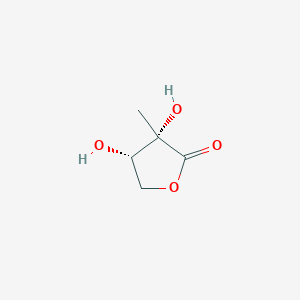

![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
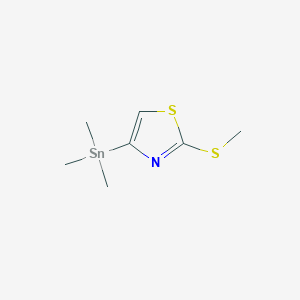
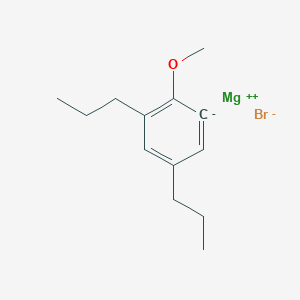
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)

![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
